L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine
Description
Structural Characterization of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine (SIKVAA)
Primary Structure Analysis
Amino Acid Sequence Determination
The primary structure of SIKVAA is defined by its linear arrangement of six L-amino acids: serine (Ser), isoleucine (Ile), lysine (Lys), valine (Val), alanine (Ala), and alanine (Ala). The sequence Ser-Ile-Lys-Val-Ala-Ala distinguishes it from the widely studied laminin-derived peptide SIKVAV (Ser-Ile-Lys-Val-Ala-Val), which substitutes the terminal alanine with valine. Modern peptide sequencing techniques, such as Edman degradation and tandem mass spectrometry (MS/MS), enable precise determination of this sequence. Edman degradation sequentially cleaves N-terminal residues, while MS/MS fragments the peptide at amide bonds, generating diagnostic ion patterns that confirm residue order. For synthetic peptides like SIKVAA, solid-phase synthesis protocols further validate sequence integrity through iterative coupling and deprotection steps.
Molecular Formula and Weight Calculations
The molecular formula of SIKVAA is derived from the summation of its constituent amino acids, accounting for peptide bond formation. Each peptide bond eliminates one water molecule (H₂O), resulting in the formula C₂₆H₄₉N₇O₈ and a molecular weight of 587.72 g/mol . This calculation aligns with the general formula for hexapeptides, where:
$$
\text{Molecular Weight} = \sum (\text{Amino Acid Weights}) - (n-1) \times 18.015 \, \text{g/mol}
$$
For SIKVAA:
- Ser (C₃H₇NO₃) : 105.09 g/mol
- Ile (C₆H₁₃NO₂) : 131.17 g/mol
- Lys (C₆H₁₄N₂O₂) : 146.19 g/mol
- Val (C₅H₁₁NO₂) : 117.15 g/mol
- Ala (C₃H₇NO₂) : 89.09 g/mol
- Ala (C₃H₇NO₂) : 89.09 g/mol
$$
\text{Total} = 105.09 + 131.17 + 146.19 + 117.15 + 89.09 + 89.09 - 5 \times 18.015 = 587.72 \, \text{g/mol}
$$
This contrasts with the molecular weight of SIKVAV (615.77 g/mol), where the terminal valine adds 28.05 g/mol compared to alanine.
Table 1: Molecular Properties of SIKVAA
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₄₉N₇O₈ |
| Molecular Weight | 587.72 g/mol |
| Peptide Length | 6 residues |
IUPAC Nomenclature and Isomeric Considerations
The IUPAC systematic name for SIKVAA is This compound , reflecting the sequence and stereochemistry of its constituent amino acids. Substitutive nomenclature rules prioritize the parent hydride (alanine) as the terminal residue, with preceding residues listed as acyl substituents. Key stereochemical considerations include:
- L-Configuration : All chiral centers adopt the L-configuration, as denoted by the Fischer projection’s amino group orientation.
- Isomeric Variants : Potential isomers include retro (reverse sequence: Ala-Ala-Val-Lys-Ile-Ser) and retro-enantio (reverse sequence with D-amino acids) forms, which could exhibit distinct receptor-binding properties.
Table 2: IUPAC Nomenclature and Isomerism
| Aspect | Description |
|---|---|
| Systematic Name | This compound |
| Stereoisomerism | All L-configured residues |
| Structural Isomers | Retro, retro-enantio, scrambled sequences |
Properties
CAS No. |
655230-49-2 |
|---|---|
Molecular Formula |
C26H49N7O8 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H49N7O8/c1-7-14(4)20(33-22(36)17(28)12-34)25(39)31-18(10-8-9-11-27)23(37)32-19(13(2)3)24(38)29-15(5)21(35)30-16(6)26(40)41/h13-20,34H,7-12,27-28H2,1-6H3,(H,29,38)(H,30,35)(H,31,39)(H,32,37)(H,33,36)(H,40,41)/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
OBIFODYEYFWMRY-RBZZARIASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Resin Loading and Initial Coupling
The synthesis begins with anchoring the C-terminal alanine to the resin:
- Resin Swelling : Wang or Rink amide resin is swelled in dichloromethane (DCM) or dimethylformamide (DMF).
- Activation : The carboxyl group of alanine is activated using DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure® as auxiliary nucleophiles.
- Coupling : Activated alanine is reacted with the resin under agitation (2–3 hours at room temperature).
Table 1: Resin Loading Conditions
| Step | Reagents/Conditions | Purpose | Source |
|---|---|---|---|
| Swelling | DCM/DMF (1:1) | Resin activation | |
| Activation | DIC/Oxyma Pure® (10 eq/5 eq) | Carboxyl activation | |
| Coupling | Agitation (2–3 h, RT) | Alanine attachment |
Sequential Amino Acid Coupling
The peptide chain is elongated in reverse order (Ala → Val → Lys → Ile → Ser). Key steps include:
- Fmoc Deprotection : Piperidine (20% in DMF) removes the N-terminal Fmoc group (2–3 min).
- Amino Acid Activation : Each subsequent residue (Val, Lys, etc.) is activated using HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC/Oxyma for improved coupling efficiency.
- Coupling : Activated amino acids react with the growing peptide under optimized conditions (e.g., 1–2 h at RT).
Table 2: Coupling Conditions for SIKVAA
Microwave-Assisted SPPS
Microwave irradiation accelerates coupling and deprotection steps, reducing synthesis time while maintaining high purity.
Cleavage and Purification
Post-synthesis, the peptide is cleaved from the resin and purified:
TFA Cleavage
- Reagent : Trifluoroacetic acid (TFA) with scavengers (e.g., TIPS, thioanisole).
- Conditions : 1.5–2 h at RT for peptides without arginine trityl (Mtr) groups.
Table 3: Cleavage Efficiency
| Peptide Composition | Cleavage Time | Purity (%) | Source |
|---|---|---|---|
| SIKVAA | 1.5–2 h | >85 |
Purification
- Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients.
- Mass Spectrometry : HRMS validation confirms molecular weight (587.7 g/mol).
Challenges and Optimization
Diketopiperazine (DKP) Formation
While DKP formation is minimal in SIKVAA (no proline or secondary amines), protocols to suppress it include:
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine: can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism by which L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, influencing cellular functions and processes.
Comparison with Similar Compounds
Structural and Compositional Differences
The table below compares key structural features of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine with related peptides:
Key Observations:
- Chain Length : Shorter than decapeptides (e.g., ) but longer than dipeptides (e.g., ), balancing flexibility and structural complexity.
Crystallographic and Stability Properties
- Pore Formation: Dipeptides like Val-Ala and Val-Ser form monoclinic nanoporous crystals with solvent-specific channels. In contrast, the hexapeptide’s longer chain likely prevents such symmetry, favoring α-helical or β-sheet conformations .
- Solvent Interaction : Val-Ala’s acetonitrile solvate can be dried to shift symmetry (P21 → P61), increasing cell volume by 6.5%. The hexapeptide’s stability under similar conditions is unstudied but may differ due to lysine’s hygroscopicity .
Biological Activity
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-alanine is a synthetic peptide composed of six amino acids: serine, isoleucine, lysine, valine, alanine, and alanine. Its molecular formula is C₃₈H₆₁N₉O₁₁S, with a molecular weight of approximately 615.76 g/mol. This compound has garnered attention for its potential biological activities and applications in pharmaceuticals and biotechnology.
The biological activity of this compound primarily involves its interactions with various biological targets such as enzymes and receptors. The peptide can modulate signaling pathways, influencing cellular processes such as protein-protein interactions and enzyme-substrate specificity. The exact mechanisms depend on the specific context of its application and the nature of its interactions.
Potential Therapeutic Applications
Research indicates that this compound may have therapeutic potential in several areas:
- Antimicrobial Activity : Preliminary studies suggest that this peptide could be developed into therapeutic agents for treating infections, particularly those related to oxidative stress.
- Drug Delivery Systems : Due to its structural properties, it may be utilized in designing peptide-based drug delivery systems that enhance the bioavailability of therapeutic agents.
- Peptide-Based Vaccines : The compound is being explored for its role in vaccine development, potentially increasing immune responses against specific pathogens.
Case Studies and Research Findings
A variety of studies have investigated the biological activity of this compound:
- Protein-Protein Interactions : Research has shown that this peptide can influence protein-protein interactions crucial for cellular signaling pathways. For instance, studies on similar peptides demonstrated their ability to modulate interactions between key signaling proteins.
- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have provided insights into its potential as an enzyme inhibitor or activator. Such studies typically involve kinetic assays to measure binding affinities and inhibition constants .
- Oxidative Stress Response : In vitro experiments have indicated that this peptide may enhance cellular responses to oxidative stress, suggesting a role in protecting cells from damage caused by reactive oxygen species (ROS) .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar peptides:
| Compound Name | Molecular Weight | Antimicrobial Activity | Role in Drug Delivery | Protein Interaction Modulation |
|---|---|---|---|---|
| L-Seryl-L-isoleucyl-L-lysyl... | 615.76 g/mol | Yes | Potential | Yes |
| L-Alanylglycyl-L-seryl... | 500.65 g/mol | Moderate | Limited | Yes |
| L-Valyl-L-leucyl... | 550.70 g/mol | Yes | Potential | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
